molecular formula C6H7ClN2O2 B8788083 2-[(2-Chloropyrimidin-4-yl)oxy]ethanol

2-[(2-Chloropyrimidin-4-yl)oxy]ethanol

Cat. No.: B8788083
M. Wt: 174.58 g/mol
InChI Key: VXTPUIDYERRWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloropyrimidin-4-yl)oxy]ethanol is a pyrimidine derivative characterized by a chlorinated pyrimidine ring linked to an ethoxyethanol group. Pyrimidine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in medicinal chemistry, where the chloro and ethoxy groups enable further functionalization .

Properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

2-(2-chloropyrimidin-4-yl)oxyethanol

InChI

InChI=1S/C6H7ClN2O2/c7-6-8-2-1-5(9-6)11-4-3-10/h1-2,10H,3-4H2

InChI Key

VXTPUIDYERRWSU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1OCCO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Variations

The structural uniqueness of 2-[(2-Chloropyrimidin-4-yl)oxy]ethanol lies in the 2-chloro substituent on the pyrimidine ring and the ethoxyethanol side chain. Below is a comparison with analogous pyrimidine derivatives:

Compound Name Substituents on Pyrimidine Ring Side Chain/Functional Group Molecular Formula Molecular Weight (g/mol)
This compound 2-Cl, 4-O-ethoxyethanol Ethanol-linked ether C₆H₇ClN₂O₂ 186.59
2-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]oxyethanol 5-(4-BrPh), 6-Cl, 4-O-ethoxyethanol Ethanol with bromophenyl addition C₁₂H₁₀BrClN₂O₂ 345.58
[2-(2-Phenylethyl)pyrimidin-4-yl]methanol 2-phenylethyl Methanol C₁₃H₁₄N₂O 214.27
2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol 6-Cl, 2-Me, 4-piperazinyl Ethanol-piperazine hybrid C₁₁H₁₇ClN₄O 268.74

Key Observations :

  • Halogenation: The 2-chloro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, a feature shared with 2-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]oxyethanol ().
  • Side Chain Flexibility: The ethoxyethanol group improves solubility in polar solvents compared to methanol or piperazine-containing analogs ().
  • Aromatic vs. Aliphatic Substituents : Phenylethyl or bromophenyl groups () introduce lipophilicity, favoring membrane permeability in bioactive compounds.

Physical and Chemical Properties

Property This compound 2-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]oxyethanol [2-(2-Phenylethyl)pyrimidin-4-yl]methanol
Melting Point (°C) Not reported Not reported -10 (storage temp.)
Solubility High in polar solvents (ethanol/water) Moderate in DCM/MeOH Soluble in DMSO
Stability Stable under inert conditions Sensitive to light Hygroscopic

Insights :

  • The ethoxyethanol side chain in the target compound likely enhances aqueous solubility compared to methanol or piperazine analogs.
  • Bromophenyl-containing derivatives () exhibit lower solubility due to increased molecular weight and hydrophobicity.

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